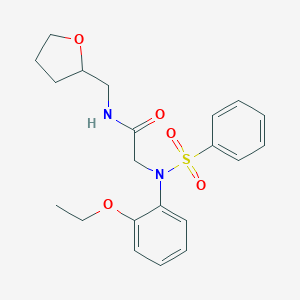![molecular formula C22H17Cl2N3O2S B298926 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD belongs to the class of thioxodihydropyrimidine-4,6-dione compounds and is synthesized through a multistep process involving the condensation of 2,4-dichlorobenzylamine with indole-3-carboxaldehyde, followed by the reaction with 1,3-dimethylbarbituric acid and Lawesson's reagent.
作用機序
The mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial growth and replication. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been found to inhibit the activity of eukaryotic translation elongation factor 2 (eEF2), which plays a key role in protein synthesis.
Biochemical and Physiological Effects:
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to have several biochemical and physiological effects in vitro and in vivo. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been found to increase the expression of several antioxidant enzymes, including superoxide dismutase and catalase, which protect cells against oxidative stress.
実験室実験の利点と制限
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is also relatively easy to synthesize and can be obtained in high yields. However, 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has some limitations, including its poor water solubility, which can make it difficult to administer in vivo. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research and development of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One potential application of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is in the treatment of bacterial and fungal infections, where it has shown promising activity in vitro. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may also have potential as an antiviral agent, particularly against herpes simplex virus and influenza virus. In addition, 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its potential applications in medicine.
合成法
The synthesis of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves several steps, starting with the reaction of 2,4-dichlorobenzylamine with indole-3-carboxaldehyde to form an imine intermediate. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a strong base to yield the desired product. Finally, Lawesson's reagent is used to convert the carbonyl group of the product to a thione group, resulting in the formation of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
科学的研究の応用
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. These properties make 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione a promising candidate for the development of new drugs to treat various diseases. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as influenza virus.
特性
製品名 |
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C22H17Cl2N3O2S |
分子量 |
458.4 g/mol |
IUPAC名 |
5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-25-20(28)17(21(29)26(2)22(25)30)9-14-12-27(19-6-4-3-5-16(14)19)11-13-7-8-15(23)10-18(13)24/h3-10,12H,11H2,1-2H3 |
InChIキー |
RSQQCAKJMUPLTQ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C1=S)C |
正規SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)